molecular formula C11H15N3 B2697544 N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 1528561-68-3

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B2697544
CAS No.: 1528561-68-3
M. Wt: 189.262
InChI Key: IXFGQWMUFKRUGF-UHFFFAOYSA-N
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Description

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine is a tetrahydroquinazoline derivative characterized by a cyclopropylamine substituent at the 4-position of the bicyclic scaffold. The cyclopropyl group may confer unique steric and electronic properties, influencing binding affinity and metabolic stability compared to bulkier aryl substituents .

Properties

IUPAC Name

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11(13-7-12-10)14-8-5-6-8/h7-8H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFGQWMUFKRUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions. This reaction is characterized by excellent yields and easy workup . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications. It has shown high binding affinity toward essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1. This makes it a promising candidate for the development of new antitubercular agents .

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, its binding to dihydrofolate reductase inhibits the enzyme’s activity, thereby interfering with the folate pathway essential for bacterial growth. Similarly, its interaction with pantothenate kinase and FAD-containing oxidoreductase DprE1 disrupts vital physiological functions in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of tetrahydroquinazolin-4-amine derivatives is highly dependent on substituents at the 2- and 4-positions. Key analogues include:

Compound Name Substituents (Position 2/4) Molecular Weight Key Activity (IC₅₀) Solubility Encapsulation Potential Reference ID
Hit Compound (Verubulin analogue) 2-Me, 4-(4-MeO-phenyl) 324.21 g/mol 1–4 nM (cancer cells) Moderate (DMSO) Preserved activity
ML241 2-Benzoxazine, 4-Benzyl 372.46 g/mol p97 ATPase inhibitor ≥40.9 mg/mL (DMSO) Not reported
S161,18 2-Benzimidazole, 4-Benzyl 371.20 g/mol Not reported Soluble in DMSO Not reported
2a (Verubulin derivative) 2-Me, 4-Ph Calculated 279.3 g/mol Moderate cytotoxicity Chloroform-soluble Not tested
2m (Chloro-substituted) 2-Cl, 4-(4-MeO-phenyl) 324.21 g/mol Not reported Low (CHCl₃/MeOH) Not tested
Key Observations:
  • Substituent Impact on Activity: The hit compound (N-(4-methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine) demonstrates nanomolar cytotoxicity due to its methoxy-phenyl group, which enhances tubulin binding . In contrast, ML241’s benzoxazine moiety shifts its target to p97 ATPase, highlighting scaffold versatility .
  • Chloro-Substituted Derivatives: Compound 2m (2-chloro-N-(4-methoxyphenyl)-N-methyl-) showed lower synthetic yield (16%) compared to non-halogenated analogues, suggesting halogenation may complicate synthesis .
  • Benzyl vs.

Biological Activity

N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a tetrahydroquinazoline scaffold. This unique structure contributes to its distinct biological properties and interactions with various molecular targets.

The compound primarily exerts its biological effects through the following mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : this compound demonstrates high binding affinity to DHFR in Mycobacterium tuberculosis. This inhibition disrupts the folate metabolism essential for bacterial growth and survival.
  • Interaction with Pantothenate Kinase and DprE1 : The compound also affects other critical enzymes such as pantothenate kinase and FAD-containing oxidoreductase DprE1. These interactions are vital for disrupting metabolic pathways in pathogenic bacteria.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains including those resistant to conventional antibiotics.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (μg/mL)
Mycobacterium tuberculosis2012
Staphylococcus aureus1815
Escherichia coli1620

These results highlight its potential as an antitubercular agent.

Antitumor Activity

This compound has been evaluated for its antitumor effects. Studies have demonstrated that it can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study : A study conducted by Gangjee et al. (1995) showed that derivatives of tetrahydroquinazolinamines exhibited potent antitumor activity against various cancer cell lines. The compound's ability to interfere with microtubule polymerization is thought to be a contributing factor to its anticancer properties .

Synthesis and Characterization

The synthesis of this compound has been achieved using one-pot multicomponent reactions (MCRs), which streamline the process compared to traditional methods. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compounds .

Comparative Analysis with Other Quinazoline Derivatives

N-cyclopropyl derivatives are compared with other quinazoline compounds to assess their biological activity:

Compound DHFR Inhibition IC50 (μM) Antitumor Activity Antimicrobial Activity
This compound0.5HighModerate
5,6,7,8-Tetrahydroquinazolines1.2ModerateLow

This table illustrates that N-cyclopropyl derivatives generally exhibit superior biological activity compared to their unsubstituted counterparts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, with cyclopropanamine as a key building block. A validated approach includes coupling 5,6,7,8-tetrahydroquinazolin-4-amine derivatives with cyclopropane-containing reagents under catalytic conditions (e.g., copper(I) bromide) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–50°C . Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with purification using gradient column chromatography (e.g., ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Comprehensive characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify cyclopropyl and tetrahydroquinazoline moieties (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, quinazoline carbons at δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm molecular weight (e.g., [M+H]+^+ matching theoretical values within 3 ppm error) .
  • HPLC : Retention time consistency and peak purity assessment using C18 columns with methanol/water gradients .

Q. What solvent systems and purification methods are effective for isolating this compound?

  • Methodological Answer : Dichloromethane (DCM) or ethyl acetate are preferred for extraction due to their compatibility with amine-containing intermediates. Post-synthesis, silica gel chromatography with eluents like DCM/methanol (95:5) achieves high recovery rates (>80%). Recrystallization from ethyl acetate/hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer : The cyclopropyl moiety enhances metabolic stability by restricting free rotation, reducing cytochrome P450-mediated oxidation. To assess this:

  • Conduct microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) with LC-MS quantification of parent compound degradation .
  • Perform docking studies (e.g., AutoDock Vina) to evaluate steric effects on target binding, such as enzyme active sites (e.g., kinase domains) .

Q. What strategies mitigate nitrosamine impurity formation during synthesis?

  • Methodological Answer : Nitrosamine risks arise from secondary amine intermediates. Mitigation includes:

  • Process Controls : Avoid nitrite-containing reagents; use ascorbic acid as a scavenger in acidic conditions .
  • Analytical Monitoring : LC-MS/MS with a limit of detection (LOD) <10 ppc for nitrosamines like 4-nitrosopiperazine derivatives .

Q. How can researchers resolve contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may stem from assay conditions. Standardize protocols:

  • Use isogenic cell lines to control genetic variability.
  • Validate target engagement via cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Q. What methodologies optimize enantiomeric purity for chiral analogs of this compound?

  • Methodological Answer : Chiral resolution involves:

  • Chiral Stationary Phase (CSP) HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) during cyclopropane formation to achieve >90% enantiomeric excess (ee) .

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